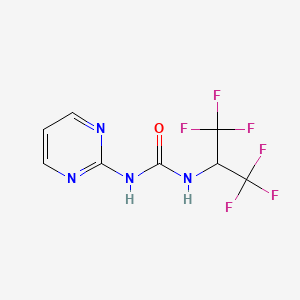
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in its structure imparts high stability and reactivity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea typically involves the reaction of 1,1,1,3,3,3-Hexafluoro-2-propanol with pyrimidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions may produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and polymers with enhanced properties.
Mécanisme D'action
The mechanism of action of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure, used as a solvent and reagent in organic synthesis.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate: Another fluorinated compound used in various industrial applications.
Uniqueness
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea stands out due to its specific combination of fluorinated and pyrimidine moieties, which imparts unique chemical and biological properties. Its high stability, reactivity, and potential bioactivity make it a valuable compound for diverse scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H6F6N4O |
|---|---|
Poids moléculaire |
288.15 g/mol |
Nom IUPAC |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C8H6F6N4O/c9-7(10,11)4(8(12,13)14)17-6(19)18-5-15-2-1-3-16-5/h1-4H,(H2,15,16,17,18,19) |
Clé InChI |
OIFDXKATVOPEFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464391.png)

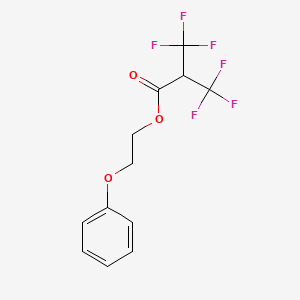
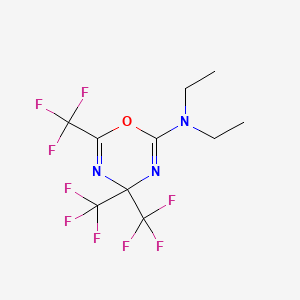
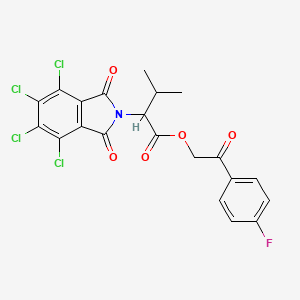

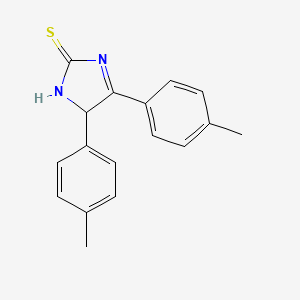
![2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464423.png)
![3-{[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B12464429.png)
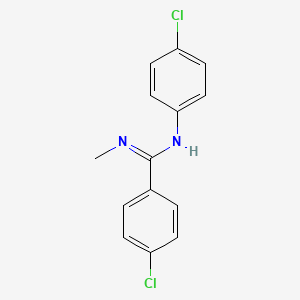
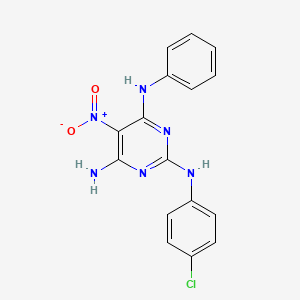
![1-Acetyl-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12464449.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B12464459.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine](/img/structure/B12464483.png)
